Cas no 1807891-05-9 (rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans)

Technical Introduction: rac-(3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative featuring a trans-configuration and a trifluoromethyl group, which enhances its steric and electronic properties. The compound’s rigid structure and polar functional groups make it valuable in medicinal chemistry, particularly as a building block for bioactive molecules. The hydrochloride salt improves solubility and stability, facilitating handling and storage. Its stereochemistry and trifluoromethyl group contribute to unique binding interactions, making it useful in the design of enzyme inhibitors or receptor modulators. This compound is synthesized with high purity, ensuring consistency for research applications in drug discovery and development.
rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans structure
1807891-05-9 structure
Product Name:rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans
CAS No:1807891-05-9
MF:
MW:
MDL:MFCD28714725
CID:4618796
PubChem ID:119031644
Update Time:2025-05-22

rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans Chemical and Physical Properties

Names and Identifiers

    • rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans
    • MDL: MFCD28714725

rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans Pricemore >>

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Additional information on rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans

rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans

The compound rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans (CAS No. 1807891-05-9) is a highly specialized organic compound with significant potential in the field of medicinal chemistry and drug discovery. This compound belongs to the class of pyrrolidine derivatives, which are known for their versatility in biological systems. The molecule features a pyrrolidine ring substituted with a benzyl group at position 1 and a trifluoromethyl group at position 4, along with a carboxylic acid group at position 3. The stereochemistry of the compound is defined by the (3R,4R) configuration, which is critical for its biological activity and selectivity.

Recent studies have highlighted the importance of pyrrolidine derivatives in the development of novel therapeutic agents. The presence of the trifluoromethyl group in this compound introduces unique electronic and steric properties, making it an attractive candidate for various pharmacological applications. The carboxylic acid group further enhances its potential for forming bioactive esters or amides, which are commonly found in many drugs. The trans configuration of the molecule ensures optimal spatial arrangement of substituents, which is essential for interactions with biological targets such as enzymes or receptors.

The synthesis of rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride involves a multi-step process that combines principles from organic synthesis and stereochemistry. Key steps include the formation of the pyrrolidine ring through cyclization reactions, followed by selective substitution and oxidation to introduce the functional groups. The use of chiral catalysts or resolution techniques ensures the correct stereochemistry at positions 3 and 4. This compound is often isolated as its hydrochloride salt to enhance solubility and stability under physiological conditions.

From a pharmacological perspective, this compound has shown promise in preclinical studies targeting various disease states. Its ability to modulate specific biological pathways makes it a valuable tool in drug discovery programs. For instance, recent research has demonstrated its potential as an inhibitor of certain kinases involved in cancer progression. Additionally, its unique structure allows for further chemical modification to optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

In terms of structural analysis, the molecule exhibits a balance between lipophilicity and hydrophilicity due to the presence of both aromatic and polar groups. This balance is crucial for ensuring optimal drug-like properties. Computational studies using molecular docking have revealed that the compound can interact effectively with target proteins through hydrogen bonding and van der Waals forces. These findings underscore its potential as a lead compound in medicinal chemistry.

The application of advanced analytical techniques such as NMR spectroscopy and X-ray crystallography has provided deeper insights into the molecular structure and conformational flexibility of this compound. These studies have confirmed that the trans configuration plays a pivotal role in maintaining the integrity of key interactions within biological systems.

In conclusion, rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride represents a cutting-edge molecule with significant potential in drug discovery and development. Its unique structure, stereochemistry, and functional groups make it an invaluable asset for researchers exploring new therapeutic avenues.

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